molecular formula C11H14N2O4 B11873363 Ethyl 3-amino-3-(4-nitrophenyl)propanoate CAS No. 224946-68-3

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B11873363
CAS No.: 224946-68-3
M. Wt: 238.24 g/mol
InChI Key: PKEUKYSOLMJRJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of propanoate, featuring an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(4-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer properties, particularly in gastric cancer research.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate
  • Ethyl 3-amino-3-(4-bromophenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an enzyme inhibitor and its application in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-amino-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEUKYSOLMJRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592786
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224946-68-3
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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